molecular formula C13H20ClN3O3 B8140617 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B8140617
M. Wt: 301.77 g/mol
InChI Key: CEDLUUKCLFZNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is a synthetic compound that features both cyclohexane and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with 1H-imidazole-4-yl-propanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or halogenated compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The compound may also interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid
  • 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid methyl ester
  • 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid ethyl ester

Uniqueness

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.ClH/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDLUUKCLFZNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.